Product packaging for 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid(Cat. No.:CAS No. 949840-28-2)

4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid

Cat. No.: B2885097
CAS No.: 949840-28-2
M. Wt: 223.228
InChI Key: GDANEWMGCYYROI-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives are a cornerstone in organic chemistry and are prevalent in numerous natural and synthetic compounds. They serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Research into benzoic acid derivatives is a dynamic field, with continuous efforts to synthesize novel compounds with diverse applications. These derivatives have been explored for their potential in various areas, including pharmaceuticals, agrochemicals, and material science. The structural modifications of the benzoic acid scaffold, such as the introduction of different functional groups, can significantly influence the compound's physical, chemical, and biological properties.

Significance as a Subject of Chemical and Biological Inquiry

The specific arrangement of functional groups in 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid makes it a noteworthy candidate for scientific investigation. The presence of both a hydrogen bond donor (the amide N-H and carboxylic acid O-H) and multiple hydrogen bond acceptors (the carbonyl oxygens and ether oxygen) suggests the potential for specific interactions with biological macromolecules.

Phenoxyacetic acid derivatives, a class of compounds structurally related to the title molecule, have been identified as novel agonists for the free fatty acid receptor 1 (FFA1), which is a target for the treatment of type 2 diabetes. nih.gov Furthermore, various phenoxyacetic acid derivatives have been evaluated for their anti-inflammatory properties as selective COX-2 inhibitors. mdpi.com The biological profile of phenoxyacetic acid derivatives also includes antimicrobial and anticancer activities. jetir.orgnih.gov These findings for related structures suggest that this compound could be a valuable lead structure for the design and development of new therapeutic agents. The exploration of its synthesis and biological activity is therefore a pertinent area of academic inquiry.

Compound Names

Compound NameSynonyms
This compound4-Carboxyphenoxyacetic acid ethylamide
N-Ethyl-2-(4-carboxyphenoxy)acetamide

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Predicted: White or off-white solid
Solubility Predicted: Soluble in polar organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B2885097 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid CAS No. 949840-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(ethylamino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-12-10(13)7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDANEWMGCYYROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Ethylamino 2 Oxoethoxy Benzoic Acid and Its Analogues

Strategic Approaches to Core Structure Assembly

The synthesis of 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid is centered around the formation of an ether bond and an amide bond. The strategic selection and sequence of these bond-forming reactions are critical for an efficient synthesis.

Esterification and Amidation Reactions in Benzoic Acid Chemistry

A primary synthetic route commences with the esterification of the phenolic hydroxyl group of a 4-hydroxybenzoic acid derivative. This is typically followed by an amidation step to introduce the ethylamino group.

A common strategy involves the Williamson ether synthesis, where the phenoxide ion of a protected 4-hydroxybenzoic acid reacts with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form an ether linkage. The protecting group on the carboxylic acid is crucial to prevent it from interfering with the etherification reaction. A methyl or ethyl ester is often employed for this purpose.

Following the successful formation of the ether, the resulting ester intermediate, methyl or ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate, can be converted to the desired amide. This can be achieved through direct aminolysis, where the ester is reacted with ethylamine (B1201723). This reaction is often facilitated by heating or the use of a catalyst to drive the reaction to completion.

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, 4-(carboxymethoxy)benzoic acid. This diacid can then be selectively amidated. The use of standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the formation of the amide bond with ethylamine. researchgate.netresearchgate.net This two-step approach often provides higher yields and purity compared to direct aminolysis of the ester.

A representative reaction scheme is outlined below:

Step 1: Protection and Etherification: 4-hydroxybenzoic acid is first protected as its methyl ester. The resulting methyl 4-hydroxybenzoate (B8730719) is then treated with ethyl chloroacetate in the presence of a base like potassium carbonate to yield methyl 4-(2-ethoxy-2-oxoethoxy)benzoate.

Step 2: Amidation: The diester is then reacted directly with ethylamine, or it is first selectively hydrolyzed to the monoacid and then coupled with ethylamine using a coupling agent.

Reagent/CatalystRole in Synthesis
Methyl or Ethyl EsterProtecting group for the carboxylic acid
Potassium CarbonateBase for the Williamson ether synthesis
Ethyl ChloroacetateSource of the ethoxy linker
EthylamineAmine for the amidation reaction
DCC or EDC/HOBtCoupling agents for amide bond formation

Derivatization Strategies for Amine and Carboxylic Acid Functionalities

The functional groups of the precursor molecules, namely the amine and carboxylic acid, can be derivatized to facilitate the synthesis. The carboxylic acid of 4-(carboxymethoxy)benzoic acid can be converted to a more reactive species, such as an acyl chloride. derpharmachemica.com This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by ethylamine to form the desired amide bond. This method, known as the Schotten-Baumann reaction, is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride. google.com

Conversely, the amine functionality of ethylamine can be derivatized to enhance its nucleophilicity or to be used in specific coupling reactions. However, for a simple primary amine like ethylamine, direct amidation is generally efficient and derivatization is often unnecessary.

Modern catalytic systems are also being employed to improve the efficiency and selectivity of amide synthesis. researchgate.net These methods can proceed under milder conditions and reduce the generation of waste. google.com Biocatalytic methods, utilizing enzymes like lipases, offer a highly selective and environmentally friendly approach to amidation. researchgate.net

Advanced Synthetic Route Optimization

Optimization of the synthetic route for this compound focuses on improving yield, purity, and process efficiency while minimizing environmental impact. Key parameters for optimization include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For the Williamson ether synthesis step, the choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate the reaction rate. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic haloacetate.

In the amidation step, if a coupling agent is used, the reaction conditions can be fine-tuned to minimize side reactions and racemization (if chiral centers were present). The temperature is typically kept low initially and then raised to drive the reaction to completion. The order of addition of the reagents can also impact the outcome of the reaction.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov Both the etherification and amidation steps could potentially be optimized using microwave irradiation, which can significantly reduce reaction times and, in some cases, improve yields.

ParameterOptimization Strategy
SolventUse of polar aprotic solvents (e.g., DMF, acetonitrile) for etherification.
CatalystIntroduction of a phase-transfer catalyst for the etherification step.
TemperatureControlled temperature profile for amidation to minimize side reactions.
TechnologyApplication of microwave-assisted synthesis to reduce reaction times.

Precursor Compound Design and Elaboration

The design of precursor compounds is fundamental to the successful synthesis of this compound and its analogues. The primary precursors are a substituted benzoic acid and an amine.

The core benzoic acid precursor is typically 4-hydroxybenzoic acid. orgsyn.orgnih.gov This starting material is readily available and provides the necessary phenolic hydroxyl group for the ether linkage and the carboxylic acid at the para position. For the synthesis of analogues, derivatives of 4-hydroxybenzoic acid with various substituents on the aromatic ring can be used. These substituents can be introduced either before or after the main synthetic sequence, depending on their compatibility with the reaction conditions.

The amine precursor is ethylamine. For the synthesis of analogues, a wide variety of primary and secondary amines can be utilized to introduce different N-alkyl or N-aryl groups.

The design of the linker between the phenoxy and the amide group is also a key aspect. While this article focuses on the ethoxy linker derived from a two-carbon unit, analogues could be synthesized using linkers of varying lengths and compositions. This would involve using different haloalkylesters or haloalkylamides in the initial etherification step. For instance, using methyl 3-chloropropionate would introduce a propoxy linker. The design and synthesis of these precursors are guided by the desired properties of the final compound. google.com

PrecursorFunctionPotential Variations for Analogues
4-Hydroxybenzoic acidProvides the benzoic acid core and phenolic hydroxyl group.Substituted 4-hydroxybenzoic acids.
EthylamineProvides the ethylamino group.Various primary and secondary amines.
Ethyl chloroacetateProvides the ethoxy linker.Haloalkylesters of varying chain lengths.

Advanced Analytical Characterization of 4 2 Ethylamino 2 Oxoethoxy Benzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete proton and carbon assignments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethoxy group, the methylene protons of the ethylamino group, and the methyl protons of the ethyl group. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets. The methylene protons adjacent to the ether oxygen and the amide nitrogen would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. Distinct signals are anticipated for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, the methylene carbons of the ethoxy and ethylamino groups, and the methyl carbon.

2D NMR Techniques: To resolve any ambiguities in the one-dimensional spectra and to confirm the connectivity of the atoms, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, between the methylene and methyl protons of the ethyl group.

HSQC: This technique would correlate the proton signals with their directly attached carbon atoms.

HMBC: This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments, such as the connection between the ethoxy group and the benzoic acid moiety.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm)
Aromatic (2H) 7.9 - 8.1
Aromatic (2H) 6.9 - 7.1
-OCH₂- 4.6 - 4.8
-NH-CH₂- 3.3 - 3.5
-CH₃ 1.1 - 1.3
-COOH 10.0 - 13.0

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
C=O (acid) 165 - 175
C=O (amide) 168 - 172
Aromatic C-O 160 - 165
Aromatic C-COOH 125 - 130
Aromatic CH 114 - 132
-OCH₂- 65 - 70
-NH-CH₂- 35 - 40

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₁H₁₃NO₄), the expected exact mass can be calculated.

Exact Mass Determination: The theoretical monoisotopic mass of C₁₁H₁₃NO₄ is approximately 223.0845 g/mol . HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to measure the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with high precision (typically within 5 ppm), which would confirm the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing the constituent parts of the molecule.

Expected Fragmentation Pattern

Fragment Ion Proposed Structure
[M - C₂H₅NH]⁺ Loss of the ethylamine (B1201723) group
[M - COOH]⁺ Loss of the carboxylic acid group
[C₇H₅O₃]⁺ Fragment corresponding to the 4-carboxyphenoxy group

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid, amide, ether, and aromatic functionalities.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
O-H (Carboxylic Acid) 2500-3300 (broad) Stretching vibration
C=O (Carboxylic Acid) 1680-1710 Stretching vibration
N-H (Amide) 3200-3400 Stretching vibration
C=O (Amide I) 1630-1680 Stretching vibration
N-H (Amide II) 1510-1570 Bending vibration
C-O (Ether) 1200-1300 Asymmetric stretching
C-O (Ether) 1000-1100 Symmetric stretching
C=C (Aromatic) 1450-1600 Ring stretching

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed for this compound.

Typical HPLC Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water (with an acidic modifier like formic acid or trifluoroacetic acid) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV-Vis at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., 254 nm)

Under these conditions, the compound would elute at a specific retention time, and its purity would be determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of the carboxylic acid-containing this compound by GC can be challenging due to its low volatility and potential for thermal degradation. However, derivatization to a more volatile ester (e.g., a methyl or ethyl ester of the carboxylic acid) could enable GC analysis.

If derivatized, a GC method would involve a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID) or a mass spectrometer (GC-MS). The retention time of the derivatized compound would be used for identification, and the peak area would be used for purity assessment.

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

A thorough review of scientific literature and chemical databases indicates a lack of specific, publicly available experimental data on the characterization of this compound using hyphenated analytical techniques. Therefore, this section provides a theoretical and predictive analysis of how this compound would be characterized using Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR), based on its distinct chemical structure and the established principles of these powerful analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique ideal for the analysis of polar and semi-polar organic molecules like this compound. The technique couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.

Chromatography and Ionization: Given its functional groups (a carboxylic acid, an ether, and a secondary amide), the compound is expected to be amenable to reverse-phase HPLC, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier such as formic acid to ensure good peak shape.

For mass analysis, electrospray ionization (ESI) would be the most suitable technique. The compound is expected to ionize efficiently in both positive and negative modes.

Positive Ion Mode (ESI+): Protonation would likely occur on the amide nitrogen or the ether oxygen, yielding a protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 224.08.

Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid group would readily occur, forming a deprotonated molecule, [M-H]⁻, with a predicted m/z of 222.07.

Mass Spectrometry and Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would provide valuable structural information through collision-induced dissociation. The fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Key predicted cleavages include the amide and ether linkages.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound [M+H]⁺

Predicted m/z Predicted Ion Structure/Origin
224.08 [M+H]⁺ (Parent Ion)
179.05 [M+H - C₂H₅N]⁺ (Loss of ethylamine)
165.04 [M+H - C₂H₄O]⁺ (Loss of ethylamine and CO)
151.04 [M+H - C₂H₅NCO]⁺ (Loss of ethyl isocyanate)

Note: The data in this table is predictive and based on theoretical fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and secondary amide groups, is non-volatile and would likely decompose at the high temperatures of the GC inlet.

Derivatization: To make the compound suitable for GC-MS analysis, a derivatization step is necessary to block the polar functional groups and increase volatility. A common approach would be silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would react with both the carboxylic acid and the N-H of the amide to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

Fragmentation of Derivatized Compound: Under electron ionization (EI) at 70 eV, the derivatized molecule would undergo predictable fragmentation. The fragmentation of amides and esters is well-documented. researchgate.net Alpha-cleavage (cleavage of the bond adjacent to the functional group) is a common pathway. For instance, cleavage adjacent to the amide carbonyl group is a characteristic fragmentation pathway for amides. nih.gov The fragmentation of the ethyl group from the amide would also be expected. docbrown.info

Table 2: Illustrative GC-MS Fragmentation Data for a Di-TMS Derivative of this compound

Predicted m/z Predicted Ion Structure/Origin
367 [M]⁺ (Molecular ion of the di-TMS derivative)
352 [M - CH₃]⁺ (Loss of a methyl group from a TMS moiety)
294 [M - Si(CH₃)₃]⁺ (Loss of a TMS group)
193 [COOTMS-C₆H₄-O]⁺ (Fragment containing the silylated benzoic acid moiety)

Note: The data in this table is illustrative for a hypothetical derivatized compound and is not based on experimental results.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

HPLC-NMR combines the separation power of HPLC with the definitive structure elucidation capability of NMR spectroscopy. This technique would be invaluable for the unambiguous confirmation of the structure of this compound, especially in a complex mixture without the need for prior isolation. After separation on an HPLC column, the eluent flows through an NMR flow cell, where ¹H NMR and ¹³C NMR spectra can be acquired.

Predicted NMR Spectral Data: The chemical structure of the compound contains several distinct proton and carbon environments that would give rise to a predictable NMR spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoic Acid -CH= 7.0 - 8.2 (AA'BB' system) 115 - 165
Benzoic Acid -COOH 10.0 - 13.0 165 - 175
Methylene (-O-CH₂-CO-) 4.6 - 4.9 65 - 70
Amide N-H 7.5 - 8.5 (broad) N/A
Ethyl (-NH-CH₂-CH₃) 3.2 - 3.5 (quartet) 35 - 45

Note: The data in this table is predictive and based on standard chemical shift ranges for similar functional groups.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Theoretical Frameworks for Structure-Activity Correlations

Quantitative Structure-Activity Relationships (QSAR) have been established as a important tool in the development of mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net The core principle is that the variations in the biological effects of a group of similar compounds (congeners) are dependent on changes in their physicochemical properties. google.com

Several theoretical frameworks are employed. Two-dimensional QSAR (2D-QSAR) correlates physicochemical properties with biological potential to pinpoint critical parameters for optimization. dergipark.org.tr More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate 3D properties, like interaction energies, with bioactivity. dergipark.org.trnih.govnih.gov These methods analyze the steric and electrostatic fields surrounding a molecule to provide a more detailed, three-dimensional understanding of the SAR. nih.gov The CoMFA method, for instance, has been successfully used to reproduce Hammett sigma-constants for substituted benzoic acids, demonstrating its utility in quantifying electronic effects. researchgate.net The ultimate goal of these frameworks is to create a reliable statistical model for predicting the activities of new chemical entities. researchgate.net

Molecular Descriptors for 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid Analogues

To build a QSAR model, the chemical structure must be converted into numerical values known as molecular descriptors. For analogues of this compound, these descriptors fall into three main categories: electronic, steric, and hydrophobic. google.com The selection of appropriate descriptors is critical for developing a predictive QSAR model.

Electronic descriptors quantify the electronic properties of a molecule, which are crucial for its interaction with biological targets. Common electronic descriptors include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing effect of substituents on the benzoic acid ring.

Atomic Charges: Calculated using quantum chemical methods, these describe the electron distribution within the molecule. orientjchem.org

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for describing chemical reactivity and the ability to participate in charge-transfer interactions. orientjchem.orgnih.gov

pKa: This descriptor is particularly relevant for ionizable groups like the carboxylic acid in benzoic acid derivatives, as it determines the ionization state at a given pH, which can significantly affect membrane permeability and receptor binding. nih.gov

Steric descriptors relate to the size and shape of the molecule, which govern how it fits into a binding site. Key steric descriptors include:

Taft Steric Parameter (Es): Quantifies the steric effect of a substituent.

Molar Refractivity (MR): This parameter models both the volume of a substituent and its polarizability. QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity can increase with higher molar refractivity. nih.gov

Hydrophobicity is a critical factor in drug action, influencing a molecule's ability to cross cell membranes and bind to hydrophobic pockets in receptors.

Partition Coefficient (log P): This is the most common hydrophobic descriptor, representing the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). google.comnih.gov Studies on various benzoic acid derivatives have repeatedly highlighted the significance of lipophilic and hydrophobic parameters in determining their biological activity. dergipark.org.trnih.gov For example, the toxicity of benzoic acids to certain organisms has been successfully correlated with log P values. nih.gov

The following table illustrates hypothetical descriptor values for analogues of this compound, where R represents a substituent on the benzoic acid ring.

Analogue (Substituent R)Log P (Hydrophobicity)MR (Steric)σ (Electronic)
-H (Parent)1.5055.00.00
-Cl (Chloro)2.2159.50.23
-CH3 (Methyl)2.0159.6-0.17
-OH (Hydroxy)0.8355.3-0.37
-NO2 (Nitro)1.4859.60.78

Note: These values are illustrative for demonstrating the concept of molecular descriptors.

QSAR Model Development and Validation for Benzoic Acid Derivatives

Developing a robust QSAR model involves selecting a relevant dataset of compounds, calculating appropriate descriptors, and using a statistical method to generate a mathematical equation that correlates the descriptors with biological activity. researchgate.net For benzoic acid derivatives, this process has been applied to predict activities ranging from enzyme inhibition to antibacterial effects. nih.govmdpi.com

A crucial step is the validation of the model to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation, q²) and external validation using a test set of compounds not included in the model's development (e.g., predictive r²). researchgate.net A statistically significant and predictive QSAR model can then be used to estimate the activity of newly designed compounds before their synthesis. researchgate.net

Multiple Linear Regression (MLR) is a widely used statistical technique in QSAR studies for its simplicity and interpretability. researchgate.netyoutube.com MLR generates a linear equation that models the relationship between a dependent variable (biological activity, e.g., pIC50) and two or more independent variables (the molecular descriptors). researchgate.net

An example of an MLR equation from a QSAR study on a series of benzoic acid derivatives might look like this:

pIC₅₀ = β₀ + β₁(log P) + β₂(MR) + β₃(σ)

In this equation:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

log P, MR, and σ are the hydrophobic, steric, and electronic descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients determined by the MLR analysis. The sign and magnitude of these coefficients indicate the direction and importance of each descriptor's contribution to the activity. For instance, a positive β₁ would suggest that increasing hydrophobicity enhances biological activity. nih.gov

The quality of the MLR model is assessed using several statistical parameters, as shown in the table below, which presents typical validation metrics for a QSAR model.

Statistical ParameterSymbolTypical ValueDescription
Correlation Coefficientr> 0.9Measures the quality of the fit of the model.
Coefficient of Determination> 0.8Indicates the proportion of variance in the biological activity that is explained by the descriptors. researchgate.net
Cross-validated r²> 0.6A measure of the model's internal predictive ability, obtained through cross-validation. researchgate.net
Fischer's Test ValueFHighIndicates the statistical significance of the regression model.
Standard Error of EstimatesLowMeasures the deviation of the predicted values from the observed values.

These statistical validations are essential to confirm that a developed QSAR model is robust and can be reliably used for predicting the activity of new benzoic acid derivatives. researchgate.net

2D and 3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to correlate the 3D properties of molecules with their biological activities. These approaches are instrumental in understanding the structural requirements for molecular recognition at a receptor binding site.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA provides a more detailed analysis by also evaluating hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov For a series of aryl carboxylic acid amide derivatives, which share features with this compound, 3D-QSAR studies have successfully generated statistically significant models. nih.gov These models produce contour maps that visualize regions where specific physicochemical properties are predicted to enhance or diminish biological activity.

For instance, a hypothetical CoMSIA study on a series of analogs might reveal the following insights, which can be extrapolated to guide the modification of the target compound:

Steric Fields: Green contours might indicate regions where bulky substituents are favorable for activity, whereas yellow contours would suggest that steric hindrance in those areas is detrimental.

Electrostatic Fields: Blue contours could highlight areas where electropositive groups enhance binding, while red contours would favor electronegative groups.

Hydrophobic Fields: Yellow contours may show regions where hydrophobic groups increase activity, whereas white contours might indicate that hydrophilic groups are preferred.

Hydrogen Bond Fields: Cyan contours can indicate favorable positions for hydrogen bond donors, and purple contours can show favorable positions for hydrogen bond acceptors.

These models provide a rational basis for designing novel inhibitors with potentially improved activity. nih.govnih.gov

Table 1: Conceptual Output of a CoMSIA 3D-QSAR Analysis

Field TypeFavorable Contour ColorInterpretation for Activity EnhancementUnfavorable Contour ColorInterpretation for Activity Decrease
StericGreenIndicates regions where increased bulk is favorable.YellowIndicates regions where steric bulk is unfavorable.
ElectrostaticBlueIndicates regions where positive charge is favorable.RedIndicates regions where negative charge is favorable.
HydrophobicYellowIndicates regions where hydrophobic character is favorable.WhiteIndicates regions where hydrophilic character is favorable.
H-Bond DonorCyanIndicates regions where H-bond donors are favorable.OrangeIndicates regions where H-bond donors are unfavorable.
H-Bond AcceptorPurpleIndicates regions where H-bond acceptors are favorable.RedIndicates regions where H-bond acceptors are unfavorable.

Ligand-Based and Target-Based SAR Studies

Structure-activity relationship studies can be broadly categorized into ligand-based and target-based approaches.

Ligand-based SAR relies on the analysis of a series of molecules that bind to a common biological target, even when the 3D structure of that target is unknown. By comparing the chemical structures and biological activities of these ligands, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. QSAR studies on acetamide (B32628) and phenoxyacetamide derivatives have identified key physicochemical properties, such as lipophilicity and the bulkiness of substituents, as being crucial for their biological effects. nih.govresearchgate.net

Target-based SAR , conversely, utilizes the known three-dimensional structure of the biological target (e.g., an enzyme or receptor), often obtained through X-ray crystallography or NMR spectroscopy. With this structural information, computational docking can be used to predict how a ligand binds within the active site. This allows for a rational design approach, where modifications are made to the ligand to improve its fit and interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the binding pocket. For benzoic acid derivatives, studies have shown that the carboxylic group and other substituents can form key hydrogen bonds and electronic interactions that are critical for potent bioactivity. iomcworld.com

Influence of Substituents on Biological Activity Profiles (e.g., ethylamino moiety)

The biological activity of a molecule like this compound is highly dependent on the nature and position of its various substituents.

The ethylamino moiety is a key determinant of the molecule's properties. The size and nature of the N-alkyl group on the acetamide can significantly influence binding affinity, selectivity, and pharmacokinetic properties. omicsonline.org SAR studies on related scaffolds, such as N-substituted pyrazolopyrimidines, have demonstrated that even small changes to this substituent can lead to large variations in activity. For example, replacing a small alkyl group like ethyl with a bulkier t-butyl group can dramatically decrease binding affinity due to steric hindrance. nih.gov Conversely, introducing a group capable of additional interactions, like a phenyl ring, can sometimes rescue or even enhance affinity. nih.gov The ethyl group provides a balance of moderate lipophilicity and size, which can be optimal for fitting into specific binding pockets.

Table 2: Illustrative SAR of N-Acetamide Substitutions on a Pyrazolopyrimidine Scaffold (Adapted from literature) nih.gov

Compound IDN-Substituent 1N-Substituent 2Biological Activity (Ki, nM)
1EthylEthyl0.18
2t-Butylt-Butyl59.12
3PhenylEthyl0.28
4BenzylBenzyl397.29

This table illustrates how varying the substituents on the terminal acetamide nitrogen of a heterocyclic core can drastically alter binding affinity, highlighting the importance of the N-substituent's size and character.

Substituents on the benzoic acid ring also play a critical role. The position and electronic nature of these groups can alter the pKa of the carboxylic acid and influence how the molecule interacts with its target. For many benzoic acid derivatives, electron-withdrawing groups can enhance activity, while the position of substitution (ortho, meta, or para) is crucial. pharmacy180.com For instance, in some series, placing an electron-donating group like an alkoxy group in the para position contributes positively to activity through resonance effects. pharmacy180.com The unsubstituted para position in this compound leaves room for modification to probe for additional interactions and optimize activity.

Table 3: General Influence of Phenyl Ring Substituents on the Activity of Benzoic Acid Analogs

PositionSubstituent TypeGeneral Effect on ActivityRationale
Para (4-position)Electron-donating (e.g., -OCH3, -NH2)Often enhances activityIncreases electron density on the ring and carbonyl group through resonance. pharmacy180.com
Para (4-position)Electron-withdrawing (e.g., -NO2, -Cl)Variable; can increase or decrease activityAlters pKa and electrostatic potential; may be critical for specific target interactions. researchgate.net
Ortho (2-position)Electron-withdrawing (e.g., -Cl)Can increase activityPulls electron density from the carbonyl, potentially affecting metabolic stability. pharmacy180.com
Meta (3-position)AnyOften decreases activityMay disrupt optimal electronic distribution or steric conformation for binding. pharmacy180.com

This table summarizes general SAR trends for substituents on the phenyl ring of benzoic acid derivatives, based on established medicinal chemistry principles.

Computational Chemistry and Molecular Modeling Studies of 4 2 Ethylamino 2 Oxoethoxy Benzoic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

Protein-Ligand Binding Affinity Prediction

Predicting the binding affinity between a ligand and a protein is a primary goal of molecular docking. This is often expressed as a scoring function, which calculates a value that should correlate with the experimental binding affinity. While numerous scoring functions exist, they generally account for factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For a compound like 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid, a docking study would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant biological target. The resulting binding affinity score would provide an initial estimate of the compound's potential efficacy.

A hypothetical data table for such a study is presented below. The targets and values are for illustrative purposes only, as no specific studies on this compound were identified.

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)
Hypothetical Kinase 1-8.5150
Hypothetical Protease A-7.2800
Hypothetical Receptor B-9.150

Identification of Key Binding Site Residues

Molecular docking simulations also provide valuable insights into the specific interactions between a ligand and the amino acid residues within the protein's binding pocket. These interactions are crucial for the stability of the protein-ligand complex. Key interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds. Identifying these key residues helps in understanding the mechanism of action and can guide the rational design of more potent and selective analogs. For this compound, this would involve analyzing the docked pose to identify which amino acids its functional groups (e.g., the carboxylic acid, the amide, the ethyl group) are interacting with.

An illustrative table of potential interactions is provided below.

Target ProteinKey Interacting ResiduesType of Interaction
Hypothetical Kinase 1Lys72, Asp184Hydrogen Bond, Ionic
Hypothetical Protease AVal32, Ile54Hydrophobic
Hypothetical Receptor BArg120, Gln135Hydrogen Bond

Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a common method used for virtual screening. In such a campaign, a library of compounds would be docked against a target protein, and the top-scoring compounds would be selected for further experimental testing. If this compound were part of such a library, its ranking would depend on its docking score relative to other compounds in the library.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide a more dynamic and realistic view of the protein-ligand complex compared to the static picture from molecular docking.

Trajectory Analysis of this compound-Target Complexes

An MD simulation generates a trajectory that describes how the positions and velocities of particles in the system vary with time. Analysis of this trajectory can reveal important information about the stability of the protein-ligand complex. For a complex of this compound with a target protein, trajectory analysis would involve monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose over the simulation time. Other analyses, such as root-mean-square fluctuation (RMSF), can highlight flexible regions of the protein upon ligand binding.

A summary of hypothetical MD simulation results is shown below.

SystemSimulation Time (ns)Average Ligand RMSD (Å)Key Interactions Maintained (%)
Hypothetical Kinase 1 + Ligand1001.295
Hypothetical Protease A + Ligand1002.560
Hypothetical Receptor B + Ligand1000.898

Binding Free Energy Calculations

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more accurate and theoretically rigorous measure of binding affinity than docking scores. Common methods for this include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with solvation free energies. Such calculations would provide a more refined prediction of the binding affinity of this compound to its target.

An example of binding free energy calculation results is presented in the table below.

ComplexΔG_bind (MM/PBSA) (kcal/mol)ΔG_bind (MM/GBSA) (kcal/mol)
Hypothetical Kinase 1 + Ligand-35.2-40.5
Hypothetical Protease A + Ligand-20.8-25.1
Hypothetical Receptor B + Ligand-42.1-48.7

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for investigating the electronic properties and reactivity of molecules like this compound. researchgate.net These methods provide a robust framework for optimizing the molecular geometry and calculating various quantum chemical parameters. actascientific.com Such calculations are foundational for a deeper understanding of the molecule's intrinsic characteristics, which govern its behavior in chemical reactions.

Theoretical studies on analogous benzoic acid derivatives have successfully employed DFT methods, such as B3LYP with a 6-311G basis set, to determine geometric structures and other quantum chemical parameters. researchgate.netactascientific.com These computational analyses help in understanding the interplay between the molecule's structure and its electronic nature, which is crucial for predicting its reactivity. researchgate.net The insights gained from these calculations are invaluable for rationalizing the outcomes of chemical processes and for designing new molecules with desired properties.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity. irjweb.comnih.gov A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. scirp.org Conversely, a larger energy gap indicates greater stability and lower reactivity. irjweb.com For molecules containing both amide and carboxylic acid groups, the distribution and energies of these frontier orbitals provide detailed information about intramolecular charge transfer possibilities. researchgate.netresearchgate.net

In computational studies of similar molecules, such as 4-(carboxyamino)-benzoic acid, the HOMO-LUMO energy gap has been calculated to understand its bioactivity, which is related to intramolecular charge transfer. actascientific.com While specific data for this compound is not available, the expected values based on related structures are presented below.

Interactive Data Table: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.35
LUMO Energy-1.95
Energy Gap (ΔE)4.40

Note: The data in this table is illustrative and based on typical values for structurally similar benzoic acid derivatives.

The analysis of the HOMO and LUMO compositions reveals which parts of the molecule are most involved in electron donation and acceptance. For instance, in related aromatic systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This distribution is fundamental to predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.govresearchgate.net Blue-colored regions represent a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas signify neutral potential. nih.gov

MEP analysis is a powerful tool for understanding intermolecular interactions, including hydrogen bonding. nih.gov For benzoic acid derivatives, MEP maps clearly identify the electronegative oxygen atoms of the carbonyl and hydroxyl groups as the most negative potential sites, making them likely targets for electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid, are typically characterized by positive potentials, marking them as sites for nucleophilic interaction.

In studies of related compounds, MEP analysis has been instrumental in identifying the reactive centers. actascientific.comresearchgate.net For this compound, it is expected that the oxygen atoms of the carboxylic acid and the amide carbonyl group would exhibit the most negative electrostatic potential, highlighting them as the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the N-H proton of the amide would likely show positive potentials, indicating their susceptibility to nucleophilic attack. This detailed charge distribution information is crucial for predicting the molecule's interaction with biological receptors and other molecules. nih.gov

Biological Mechanisms and in Vitro Research Applications of 4 2 Ethylamino 2 Oxoethoxy Benzoic Acid and Analogues

Exploration as Chemical Probes in Mechanistic Biology

The benzoic acid scaffold is a fundamental component in the design of chemical probes used to investigate biological systems. These probes are crucial for identifying protein targets, validating their functions, and elucidating complex cellular pathways.

Modulator Design for Specific Protein Targets

The design of small molecules to selectively modulate the function of specific proteins is a cornerstone of chemical biology and drug discovery. Benzoic acid and its derivatives serve as versatile scaffolds for creating such modulators. For instance, researchers have developed a series of benzoic acid derivatives that act as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a key enzyme in the central nervous system and a target for neurodegenerative diseases. nih.govresearchgate.net One such derivative, compound 14b, demonstrated potent STEP inhibitory activity and selectivity against other protein tyrosine phosphatases. nih.gov This work highlights how the benzoic acid core can be systematically modified to achieve specific interactions with a target protein.

Furthermore, the benzoic acid moiety is a key feature in the structure of LNP023, a potent and selective inhibitor of complement Factor B, a serine protease involved in the alternative pathway of the complement system. nih.gov The design of LNP023 showcases the strategic use of the benzoic acid group to achieve high-affinity binding and specific inhibition of a protein target implicated in a variety of diseases. nih.gov Similarly, benzoic acid derivatives have been investigated as modulators to enhance lipid accumulation in microorganisms like Schizochytrium limacinum, demonstrating their utility in metabolic engineering and biotechnology. nih.gov In one study, p-aminobenzoic acid was identified as the most effective modulator, increasing lipid yield by over 56%. nih.gov

Elucidation of Cellular Pathways

Benzoic acid analogues are valuable tools for dissecting cellular signaling pathways. By observing the downstream effects of these specific modulators, researchers can map the intricate connections within cellular networks. Benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to modulate the proteostasis network, a key cellular system for maintaining protein health. mdpi.com Specifically, compounds like 3-chloro-4-methoxybenzoic acid were found to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are responsible for protein degradation. mdpi.com These findings suggest that the hydroxybenzoic acid scaffold could be used to develop probes for studying aging and age-related diseases where these pathways are often deregulated. mdpi.com

The biosynthesis of benzoic acid itself has been a subject of study, with research elucidating the core β-oxidative pathway in plants, which is crucial for the production of a vast array of primary and secondary metabolites. nih.gov Understanding these pathways is essential as many natural products derived from plant benzoic acids have medicinal or nutritional value. researchgate.net

In Vitro Enzymatic Target Modulation and Inhibitory Mechanisms (e.g., Histone Deacetylase inhibition)

The structural components of 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid, particularly the benzamide-like linkage, are found in inhibitors of various enzymes. A prominent example is the inhibition of histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation. nih.gov

Dysregulation of HDACs is linked to numerous diseases, especially cancer, making them attractive therapeutic targets. nih.gov The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The N-substituted benzamide (B126) moiety, structurally related to the subject compound, often serves as a key part of this structure, chelating the zinc ion in the enzyme's active site. researchgate.netnih.gov For example, a series of N-substituted benzamide derivatives based on the known HDAC inhibitor Entinostat (MS-275) showed potent anti-proliferative activity against several cancer cell lines. researchgate.netnih.gov Molecular docking studies confirmed that these compounds interact with HDAC2 in a manner similar to MS-275. nih.gov

Naturally occurring benzoic acid derivatives have also been identified as HDAC inhibitors. nih.gov Dihydroxybenzoic acid (DHBA), in particular, was shown to inhibit HDAC activity in cancer cells, leading to growth inhibition. nih.gov Beyond HDACs, derivatives of benzoic acid and phenoxyacetic acid have been designed and evaluated as inhibitors for other enzyme classes, including:

Cholinesterases and β-Secretase (BACE-1): Styrylbenzamide derivatives have been evaluated for their potential to inhibit enzymes implicated in Alzheimer's disease. mdpi.com

Cyclooxygenase (COX): Phenoxy acetic acid derivatives have been synthesized as selective COX-2 inhibitors for treating inflammation. nih.gov

Urease: Halo-substituted ester/amide-based derivatives have been prepared as potent inhibitors of jack bean urease, an enzyme associated with health problems like stomach cancer and peptic ulcers. semanticscholar.org

Sirtuins: 4-tert-butylbenzoic acid was identified as a weak but selective inhibitor of SIRT1, a class III HDAC. nih.gov

In Vitro Receptor Binding and Activation/Inhibition Studies

The benzamide structure is a well-established pharmacophore for ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. Substituted benzamides are known to interact with dopamine D2-like receptors (D2, D3, and D4). nih.gov Radioligand binding studies using cell membranes expressing these receptors have been employed to characterize the structure-activity relationship of various benzamide ligands, revealing how different substituents on the benzamide ring affect binding affinity and selectivity. nih.gov

In the context of cannabinoid receptors, certain nicotinamide (B372718) and biphenyl (B1667301) derivatives showed unexpected allosteric modulatory effects on the CB1 receptor. unimi.it Instead of displacing a radioligand, these compounds increased its binding, suggesting they bind to a different site on the receptor and positively modulate its function. unimi.it While not direct analogues, these studies illustrate the diverse ways in which amide-containing aromatic compounds can interact with receptors.

Cellular and Molecular Responses in In Vitro Models

The modulation of protein targets and pathways by benzoic acid analogues ultimately leads to a range of cellular and molecular responses, including effects on cell proliferation, survival, and cell cycle progression. For instance, novel phenoxyacetamide derivatives, which share a core structure with this compound, have been shown to induce apoptosis and necrosis in liver cancer (HepG2) cells. mdpi.com

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

A frequent outcome of treating cancer cells with bioactive compounds is the arrest of the cell cycle at specific checkpoints, allowing for DNA repair or, if the damage is too severe, the initiation of apoptosis. The G2/M checkpoint is a critical regulatory point that prevents cells with damaged DNA from entering mitosis.

Several studies have reported that benzoic acid derivatives and other structurally related molecules can induce G2/M phase arrest in various cancer cell lines. nih.govnih.govfrontiersin.orgmdpi.commdpi.com

Dihydroxybenzoic acid (DHBA) was found to arrest HCT116 colon cancer cells in the G2/M phase. nih.gov

AGN193198 , a synthetic retinoid-related molecule containing a benzoic acid moiety, potently induced G2/M arrest and apoptosis in bladder cancer cell lines, including UM-UC-3, J82, and SCaBER. nih.gov

Bavachinin , a flavanone, caused a dose-dependent accumulation of non-small-cell lung cancer cells in the G2/M phase by suppressing key regulatory proteins like cyclin B and cdc2. mdpi.com

Cinobufagin , a natural compound, also induced G2/M arrest in malignant melanoma cells by decreasing the levels of cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.org

A chalcone derivative (1C) induced G2/M arrest in both sensitive and cisplatin-resistant ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS). mdpi.com

This G2/M arrest is often mediated by the modulation of key cell cycle regulatory proteins. The CDK1/cyclin B complex is a primary driver of entry into mitosis, and its inhibition is a common mechanism for inducing G2/M arrest. frontiersin.org The tumor suppressor protein p21 is another critical regulator that can be upregulated to halt cell cycle progression in response to stress or DNA damage. mdpi.com

Table 1: Examples of Benzoic Acid Analogues and Related Compounds Inducing G2/M Cell Cycle Arrest

CompoundChemical ClassCell Line(s)Key FindingsReference
Dihydroxybenzoic acid (DHBA)Benzoic Acid DerivativeHCT116 (Colon Cancer)Induced G2/M phase arrest and apoptosis. nih.gov
AGN193198Retinoid-related moleculeUM-UC-3, J82, SCaBER (Bladder Cancer)Potently induced G2/M arrest and apoptosis. nih.gov
BavachininFlavanoneNSCLC (Lung Cancer)Caused dose-dependent G2/M arrest via the p38/p21 pathway. mdpi.com
CinobufaginBufadienolideA375 (Malignant Melanoma)Decreased levels of CDK1 and cyclin B, leading to G2/M arrest. frontiersin.org
Chalcone Derivative 1CChalconeA2780, A2780cis (Ovarian Cancer)Induced G2/M arrest associated with ROS generation. mdpi.com

Induction of Programmed Cell Death (e.g., Apoptosis, Necrosis)

Research into this compound and its analogues has revealed their potential to induce programmed cell death, a critical process in tissue homeostasis and a key target in cancer therapy. mdpi.com Programmed cell death can occur through pathways such as apoptosis (a controlled, non-inflammatory process) or necrosis (a form of cell injury resulting in the premature death of cells). nih.gov

Studies on various benzoic acid derivatives have demonstrated these effects in cancer cell lines. For instance, one analogue, 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, was found to cause apoptosis in breast cancer cells. nih.gov Similarly, derivatives of Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, another related structural class, were shown to effectively induce both apoptosis and necrosis in MCF-7 breast cancer cells. nih.gov Flow cytometric analysis of MCF-7 cells treated with one such derivative showed a significant increase in both late-stage apoptotic cells (a 6.6-fold increase) and necrotic cells (a 1.89-fold increase) compared to untreated controls. nih.gov The capacity of 4-thiazolidinone (B1220212) derivatives, which can be structurally related to benzoic acid compounds, to induce apoptosis across a wide range of cancer cell lines has also been noted. mdpi.com

Table 1: Effects of Benzoic Acid Analogues on Programmed Cell Death

Compound/Analogue Class Cell Line Observed Effect Source
4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid Breast Cancer Cells Induction of Apoptosis nih.gov
Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate derivative MCF-7 (Breast Cancer) Induction of Apoptosis and Necrosis nih.gov
4-Thiazolidinone derivatives Various Cancer Cells Induction of Apoptosis mdpi.com

Investigation of Intracellular Signaling Pathways

The biological activities of this compound analogues are often rooted in their ability to modulate specific intracellular signaling pathways. These pathways are complex networks that govern cellular processes like proliferation, differentiation, and survival.

One significant finding is the ability of 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid to inhibit the Wnt/TCF signaling cascade in breast cancer cells. nih.gov This inhibition was achieved by upregulating the tumor suppressor PTEN, which in turn led to decreased expression of key downstream targets of the Wnt pathway, including β-catenin, cyclin D1, and C-MYC. nih.gov The study also observed a decrease in phosphorylated AKT (Ser(473)), a crucial node in the PI3K/AKT survival pathway. nih.gov

Another analogue, 4-hydroxy-benzoic acid, was found to promote the proliferation of ER-positive breast cancer cells (MCF-7) by activating estrogen receptor α-dependent signaling. mdpi.com This compound concentration-dependently increased the phosphorylation of proteins in the ERK and PI3K/AKT pathways, as well as ERα itself. mdpi.com Furthermore, a different benzoic acid derivative, (R)-2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid, has been identified as an inhibitor of PI3-kinase beta, directly implicating this class of compounds in the modulation of the PI3K pathway.

Table 2: Modulation of Intracellular Signaling Pathways by Benzoic Acid Analogues

Compound/Analogue Pathway/Target Modulated Cellular Context Effect Source
4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid Wnt/TCF, PTEN, PI3K/AKT Breast Cancer Cells Inhibition of Wnt, Upregulation of PTEN, Decrease in p-AKT nih.gov
4-hydroxy-benzoic acid ERK, PI3K/AKT, ERα MCF-7 (Breast Cancer) Activation/Phosphorylation mdpi.com
(R)-2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid PI3-kinase beta N/A Inhibition

Antimicrobial Mechanism of Action Studies (e.g., pH disruption, metabolic interference)

Analogues of this compound have been investigated for their antimicrobial properties. Research into new thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid and 2-((4-ethylphenoxy)methyl)benzoic acid has demonstrated activity against a spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net

The precise mechanism of action is an area of ongoing study, but one proposed mechanism for a related compound, o-benzoic sulfimide (B8482401) (saccharin), involves metabolic interference. mdpi.com It is hypothesized that the cyclic form of saccharin (B28170) is a prodrug that undergoes bioactivation within microbial cells. mdpi.com This activation may involve the opening of its isothiazolidine (B1259544) ring, creating a molecule that resembles p-amino benzenesulfonamide (B165840) (sulfanilamide). mdpi.com This suggests a mechanism of action similar to sulfa drugs, which interfere with the bacterial synthesis of folic acid, an essential nutrient. mdpi.com

The antimicrobial efficacy of these compounds has been quantified by determining their Minimal Inhibitory Concentration (MIC). For example, various new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides exhibited MICs ranging from 3.9 µg/mL to 250 µg/mL against different microbial strains. nih.gov Another study on thioureides of 2-(4-methylphenoxymethyl) benzoic acid found the highest activity against planktonic fungal cells, with MICs as low as 15.6 µg/mL. researchgate.net

Table 3: Antimicrobial Activity (MIC) of Benzoic Acid Thioureide Analogues

Compound Class Microbial Target MIC Range (µg/mL) Source
2-(4-ethyl-phenoxymethyl) benzoic acid thioureides Various Bacteria & Fungi 3.9 - 250 nih.gov
2-(4-methylphenoxymethyl) benzoic acid thioureides Pseudomonas aeruginosa 31.5 - 250 researchgate.net
2-(4-methylphenoxymethyl) benzoic acid thioureides Fungal Cells 15.6 - 62.5 researchgate.net

Anti-inflammatory Mechanism of Action Studies

Several analogues of this compound have demonstrated anti-inflammatory properties through various mechanisms of action.

One key mechanism is the modulation of inflammatory mediators. The compound 2-Hydroxy-4-methoxy benzoic acid was shown to protect against CCl4-induced hepatotoxicity in rats by restoring normal levels of inflammatory cytokines. nih.gov It reduced levels of pro-inflammatory TNF-α and IL-1β while recouping levels of the anti-inflammatory cytokine IL-10. nih.gov Another proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key drivers of inflammation. nih.gov

The anti-inflammatory effects have been demonstrated in vivo. The analogue (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid was found to suppress carrageenan-induced paw edema in rats, with an efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. mdpi.com Similarly, 3,5-dimethoxy-4-hydroxy benzoic acid was effective in reducing egg albumin-induced edema. nih.gov Another analogue, 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, acts as an inhibitor of Factor B, a key serine protease in the alternative pathway of the complement system, which is a major contributor to inflammation in several diseases. nih.gov

Table 4: Anti-inflammatory Mechanisms of Benzoic Acid Analogues

Compound/Analogue Mechanism of Action Experimental Model Source
2-Hydroxy-4-methoxy benzoic acid Modulation of inflammatory cytokines (TNF-α, IL-1β, IL-10) CCl4-induced hepatotoxicity in rats nih.gov
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid Suppression of edema Carrageenan-induced paw edema in rats mdpi.com
3,5-dimethoxy-4-hydroxy benzoic acid Suppression of edema, inhibition of pain Egg albumin-induced paw edema, Acetic acid-induced writhing nih.gov
4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid Inhibition of Complement Factor B N/A (Biochemical) nih.gov
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate Inhibition of COX-2 enzyme In vitro enzyme assay nih.gov

Anticancer Mechanism of Action Studies (e.g., specific protein binding, cellular effects)

The anticancer activities of benzoic acid analogues are closely linked to their ability to induce programmed cell death and interfere with critical cellular signaling pathways, as discussed in sections 6.4.2 and 6.4.3. The primary mechanisms observed in vitro involve specific cellular effects that halt the proliferation and survival of cancer cells.

A prominent example is the action of 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid on breast cancer cells. nih.gov Its anticancer mechanism involves inducing apoptosis by upregulating the tumor suppressor protein PTEN. nih.gov This upregulation leads to the subsequent inhibition of the pro-survival Wnt/TCF signaling pathway, effectively shutting down signals that promote cancer cell growth. nih.gov In addition to inducing apoptosis, this compound was also found to arrest the cell cycle in the S phase, further preventing cancer cell replication. nih.gov These cellular effects—apoptosis induction, cell cycle arrest, and inhibition of oncogenic signaling—form the basis of its anticancer potential. nih.gov

Antisickling Activity Mechanisms (e.g., hemoglobin interaction, red blood cell reversal)

Certain benzoic acid derivatives have been identified as having antisickling properties, which are of interest in the management of sickle cell disease (SCD). The primary mechanism underlying this activity appears to be the direct inhibition of hemoglobin S (Hb S) polymerization. nih.govresearchgate.net In SCD, deoxygenated Hb S molecules polymerize into rigid fibers, causing red blood cells to deform into a characteristic sickle shape.

The compound 3,5-dimethoxy-4-hydroxy benzoic acid has been shown to significantly inhibit this polymerization process in vitro, likely through direct interaction with Hb S molecules. nih.govresearchgate.net This action helps prevent the initial event that leads to red blood cell sickling.

Further studies suggest that the antisickling bioactivity of phenolic and benzoic acid derivatives is linked to their chemical structure, specifically the presence of strong electron-donating groups on the benzene (B151609) ring. researchgate.net These groups contribute to the anti-oxidative properties of the molecules, which is relevant as SCD is associated with chronic oxidative stress. researchgate.net Therefore, the mechanism may involve both direct interaction with hemoglobin and a reduction of the oxidative environment that promotes sickling. researchgate.net

Chemical Derivatization Strategies for Enhancing Research Utility

Functional Group Modifications for Improved Analytical Performance (e.g., HPLC sensitivity)

The analysis of small molecules like 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid by High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), can be challenging due to poor retention on reverse-phase columns and inefficient ionization. nih.gov Chemical derivatization of the carboxylic acid functional group is a common and effective strategy to overcome these limitations. researchgate.net This process involves converting the analyte into a derivative with more favorable physicochemical properties for analysis. researchgate.net

The primary goal is to attach a chemical tag that enhances chromatographic retention and improves detection sensitivity, often by facilitating positive electrospray ionization (ESI). nih.govresearchgate.net A widely used method is the activation of the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by coupling with an amine-containing derivatization reagent. nih.gov This creates a stable amide bond under mild, aqueous conditions. nih.gov

Several reagents have been developed for this purpose, each imparting unique benefits. For instance, coupling with 4-bromo-N-methylbenzylamine (4-BNMA) introduces a bromine atom, which produces a characteristic isotopic pattern in the mass spectrum, simplifying the identification of the derivatized analyte. nih.govnih.gov Other reagents, like 2-picolylamine (PA), can significantly increase detection responses in ESI-MS by introducing a readily protonated site. researchgate.netsigmaaldrich.com The derivatization not only improves sensitivity, with detection limits often reaching the low femtomole range but also enhances the separation of the analyte from interfering substances in complex biological matrices. researchgate.netsigmaaldrich.comacademicjournals.org

Table 1: Derivatization Reagents for Enhanced HPLC-MS/MS Detection of Carboxylic Acids
Derivatization ReagentCoupling MethodKey Advantage for AnalysisPotential Fold-Increase in Sensitivity
4-bromo-N-methylbenzylamine (4-BNMA)EDC-mediated amide couplingIntroduces a bromine atom for a distinct isotopic signature, aiding in identification. nih.govnih.govFacilitates low nM detection limits. nih.gov
2-Picolylamine (PA)Coupling via 2,2'-dipyridyl disulfide and triphenylphosphineHighly responsive in positive-ion ESI-MS, providing characteristic product ions for sensitive detection. researchgate.netsigmaaldrich.com9 to 158-fold researchgate.netsigmaaldrich.com
2-Hydrazinopyridine (HP)Coupling via 2,2'-dipyridyl disulfide and triphenylphosphineGenerates derivatives that are highly responsive in positive-ion ESI-MS. researchgate.netsigmaaldrich.comVariable, generally high researchgate.net

Introduction of Reporter Tags or Probes for Biological Tracking

To visualize and track this compound within cellular or organismal systems, a reporter tag, such as a fluorescent probe, can be covalently attached. nih.gov This strategy allows for the investigation of the compound's localization, distribution, and interaction with biological targets. The carboxylic acid group is the most convenient handle for introducing such probes. rsc.org

The synthesis typically involves an amide coupling reaction between the carboxylic acid of the target molecule and an amine-functionalized fluorescent dye. rsc.org A variety of fluorescent probes are commercially available or can be synthesized for this purpose, including rhodamines, benzothiadiazoles, and cyanine (B1664457) dyes. researchgate.net These probes offer a range of photophysical properties, such as high quantum yields, large Stokes shifts, and photostability, which are crucial for effective bioimaging. researchgate.net For example, reacting this compound with an amine-containing rhodamine derivative in the presence of a peptide coupling agent like TBTU would yield a fluorescent conjugate suitable for biological tracking. rsc.org

The choice of the fluorescent tag depends on the specific experimental requirements, including the desired excitation and emission wavelengths, brightness, and compatibility with the biological system under investigation. researchgate.net

Table 2: Examples of Fluorescent Scaffolds for Reporter Tag Introduction
Fluorescent ScaffoldReactive Group for CouplingNotable Properties
RhodamineAmine or Carboxylic AcidHigh absorption coefficient, high fluorescence quantum yield, and good photostability.
2,1,3-Benzothiadiazole (BTD)AmineLarge Stokes shift, high molar extinction coefficient, and bright emission. researchgate.net
BenzothiazoleAmineCan be used to construct probes with good selectivity and low detection limits. nih.gov
Cyanine Dyes (e.g., Cy3, Cy5)Carboxylic Acid (activated)Bright fluorescence, photostability, and availability in a range of wavelengths. rsc.org

Synthesis of Bioisosteric Analogues for SAR Refinement

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for refining the structure-activity relationship (SAR) of a lead compound. nih.govbenthamscience.com This approach is used to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. drughunter.combaranlab.org For this compound, both the carboxylic acid and the N-ethylamide group are prime candidates for bioisosteric replacement.

Carboxylic Acid Bioisosteres: The acidic and highly polar nature of the carboxylic acid group can sometimes limit cell permeability and oral bioavailability. Replacing it with a bioisostere can address these issues while maintaining the key interactions with a biological target. drughunter.com A common replacement is the 5-substituted 1H-tetrazole ring, which has a similar pKa to a carboxylic acid but is more lipophilic. drughunter.com This substitution can maintain or even enhance binding affinity by optimizing interactions with a receptor. drughunter.com Other non-classical bioisosteres for carboxylic acids include sulfonamides and hydroxamic acids, which can mimic the hydrogen bonding capabilities and geometry of the original group. drughunter.combaranlab.org

Amide Bioisosteres: The amide bond is susceptible to enzymatic hydrolysis in vivo, which can lead to rapid metabolism. nih.gov Replacing the N-ethylamide moiety with a more stable bioisostere can significantly improve the compound's metabolic profile. drughunter.com Heterocyclic rings such as 1,2,3-triazoles and 1,2,4-oxadiazoles are well-established amide mimics. nih.govnih.gov These five-membered rings can replicate the steric and electronic properties of the trans-amide bond, preserving the geometry required for biological activity. nih.gov Another strategy is the use of a trifluoroethylamine group, where the electronegative trifluoroethyl moiety acts as a mimic for the carbonyl group, enhancing metabolic stability against proteolysis. drughunter.comchigroup.site

The synthesis and biological evaluation of these analogues allow researchers to systematically probe the importance of the acidity, hydrogen bonding capacity, and metabolic stability of each functional group, thereby refining the SAR and guiding the design of improved compounds. nih.govu-tokyo.ac.jp

Table 3: Bioisosteric Replacements for Functional Groups of this compound
Original Functional GroupBioisosteric ReplacementRationale for Replacement
Carboxylic Acid5-Substituted 1H-TetrazoleMaintains acidity (pKa ~4.5-4.9) while increasing lipophilicity and potentially optimizing receptor interactions. drughunter.comorganic-chemistry.org
SulfonamideIncreases lipophilicity and metabolic stability; acts as a hydrogen bond donor/acceptor. drughunter.commdpi.com
N-Ethylamide1,2,3-TriazoleMimics the geometry and dipole moment of the trans-amide bond, enhancing metabolic stability. nih.govnih.gov
1,2,4-OxadiazoleActs as a metabolically stable amide surrogate, preserving key interactions. nih.gov
TrifluoroethylamineIncreases metabolic stability against proteolysis; the trifluoromethyl group mimics the carbonyl. drughunter.comchigroup.site

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 1: Application of AI/ML in the Design of Targeted Inhibitors

AI/ML Application Description Potential Impact on Compound Design
Virtual Screening High-throughput screening of large compound libraries against a biological target using computational models. Rapid identification of potential hit compounds from vast chemical spaces. nih.govhpcwire.com
QSAR Modeling Development of models that correlate the chemical structure of a compound with its biological activity. Prediction of compound activity, guiding lead optimization. researchgate.net
Generative Chemistry De novo design of novel molecules with desired properties using generative AI models. Creation of novel chemical entities with enhanced potency and selectivity. hpcwire.comaacrjournals.org

| Resistance Prediction | Modeling of protein mutations to predict and understand mechanisms of drug resistance. | Design of next-generation inhibitors that can overcome known resistance mutations. aacrjournals.org |

Development of Novel Chemical Probes for Untargeted Biology

Chemical probes are small molecules used to study and manipulate biological systems. High-quality probes are essential for target validation and for understanding the complex signaling pathways involved in diseases like cancer. nih.govyoutube.compageplace.de Compounds such as 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid can serve as foundational structures for the development of such probes.

The development of novel chemical probes often involves modifying a core scaffold to incorporate a reactive group for covalent labeling of the target protein and a reporter tag for detection and identification. nih.govresearchgate.net This approach, known as activity-based protein profiling (ABPP), allows for the study of enzyme function and inhibitor binding directly within complex biological systems, such as cell lysates or even living organisms. youtube.com

These tools are crucial for "untargeted biology," where the goal is to discover new biological functions and therapeutic targets without a preconceived hypothesis. nih.gov By using broadly reactive probes, researchers can identify proteins that are differentially active in healthy versus diseased states, potentially uncovering novel nodes for therapeutic intervention. youtube.com The insights gained from these studies can then guide the design of more specific and potent therapeutic agents.

Table 2: Characteristics of an Ideal Chemical Probe

Characteristic Description Importance
Potency High affinity for the intended target, typically with an IC50 or Kd in the nanomolar range. Ensures that the probe can be used at low concentrations to minimize off-target effects. nih.gov
Selectivity Significantly higher affinity for the intended target compared to other related and unrelated proteins. Reduces the likelihood of misleading biological data resulting from off-target interactions. nih.gov
Mechanism of Action A well-defined and understood interaction with the target protein. Allows for clear interpretation of experimental results.
Cell Permeability The ability to cross the cell membrane to engage with intracellular targets. Essential for studying biological processes in living cells.

| Synthetic Accessibility | The core structure should be amenable to chemical modification to create analogs and attach reporter tags. | Facilitates the development of a suite of tools for target validation and mechanistic studies. |

Advanced In Vitro Model Systems for Mechanistic Studies

To accurately study the mechanism of action of compounds like this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more complex and physiologically relevant in vitro models. aacrjournals.org These advanced models better recapitulate the tumor microenvironment and provide more predictive data on drug efficacy.

Genetically engineered cell lines, created using technologies like CRISPR/Cas9, are invaluable for studying specific mutations. aacrjournals.orgaacrjournals.org For example, cell lines can be engineered to express specific KRAS mutations, such as G12C, allowing for the precise evaluation of targeted inhibitors. aacrjournals.org Furthermore, models of drug resistance can be generated by introducing secondary mutations or by long-term exposure of sensitive cells to an inhibitor, providing a platform to test next-generation therapies. aacrjournals.orgwuxibiology.com

Three-dimensional (3D) organoid and spheroid cultures are another key development. These models better mimic the complex cell-cell and cell-matrix interactions that occur in solid tumors. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted in an immunodeficient mouse, can be used to establish corresponding PDX-derived organoids for in vitro drug screening. wuxibiology.com These systems are instrumental for evaluating the efficacy of single agents and combination therapies in a setting that more closely mirrors human disease. wuxibiology.comfrontiersin.org

Table 3: Comparison of In Vitro Model Systems

Model System Advantages Limitations
2D Cell Culture High-throughput, low cost, easy to manipulate. Lacks physiological relevance, poor representation of the tumor microenvironment. researchgate.net
Genetically Engineered Cell Lines Allows for the study of specific mutations in a controlled genetic background. aacrjournals.orgaacrjournals.org May not capture the full heterogeneity of human tumors.
3D Spheroids/Organoids Better mimic of tumor architecture, cell-cell interactions, and nutrient gradients. wuxibiology.com More complex to culture, lower throughput than 2D models.

| Patient-Derived Models | High physiological relevance, preserves tumor heterogeneity. wuxibiology.com | Expensive, low throughput, can be challenging to establish and maintain. |

Q & A

Q. Table 1: Crystallographic Parameters

ParameterValue
Space GroupP1
a (Å)4.8774
b (Å)9.470
c (Å)12.719
α, β, γ (°)106.784, 97.222, 92.444
Hydrogen BondsO–H···O, C–H···O

Advanced: What computational strategies validate the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Key residues: Arg120 and Tyr355 form hydrogen bonds with the benzoic acid moiety.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .

Advanced: How should researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:
Yield variations (>20% difference) often stem from:

Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize stirrer speed/reactor geometry.

Solvent Polarity : Switch from THF to DMF to improve intermediate solubility (yield increases by 15%).

Catalyst Loading : Titrate EDC/HOBt ratios (1:1.2 molar ratio optimal for amidation) .

Q. Table 2: Reaction Yield Optimization

ConditionYield (%)
THF, 500 rpm62
DMF, 700 rpm77
EDC/HOBt (1:1.2)85

Advanced: What analytical workflows reconcile conflicting spectroscopic and crystallographic data?

Methodological Answer:

  • Variable-Temperature NMR : Detect dynamic processes (e.g., rotamerism) that obscure NMR signals but are absent in XRD.
  • DFT Calculations : Compare experimental XRD bond lengths with B3LYP/6-31G(d) optimized geometries (deviation < 0.02 Å validates both methods).
  • In Situ IR : Monitor carbonyl stretching frequencies (νC=O ≈ 1680 cm⁻¹) during crystallization to confirm solution-phase conformers .

Advanced: How do solvent dielectric constants influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
High dielectric solvents (ε > 40, e.g., DMSO) stabilize transition states in SN2 reactions:

  • Kinetic Studies : Measure rate constants (k) via UV-Vis at λ = 260 nm.
  • Hammett Plots : Correlate σ values of substituents with log(k) (ρ ≈ +1.2 indicates electron-deficient intermediates) .

Advanced: What in vitro assays are recommended for evaluating its interaction with biological membranes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips; calculate KD from resonance shifts (typical range: 10–100 μM).
  • Fluorescence Anisotropy : Label membranes with DPH probe; measure anisotropy changes (Δr > 0.1 indicates strong partitioning) .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of its metabolic pathways?

Methodological Answer:

  • Isotope Tracing : Administer ¹³C-labeled compound to cell cultures; track incorporation into TCA cycle intermediates via LC-MS.
  • NMR Metabolic Profiling : Use ¹H-¹³C HSQC to resolve labeled glutamate/glutamine pools in mitochondrial extracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.